
1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethoxyphenyl)-3-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)thiourea, also known as EMIT, is a synthetic compound with potential applications in scientific research. This compound is a thiourea derivative of indole, which is a class of organic compounds that have a wide range of biological activities. EMIT has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Thiourea derivatives have been synthesized through multiple methodologies, demonstrating their versatility in organic synthesis. For instance, the reaction of thiourea with various compounds has led to the development of novel styryl derivatives with potential hypotensive activity, as well as compounds with pronounced anti-proliferative activity and tumor cell selectivity (Fazylov et al., 2016), (Thomas et al., 2017). These derivatives have shown specific inhibitory effects on the proliferation of certain tumor cell lines, highlighting the therapeutic potential of thiourea compounds in cancer treatment.
Chemical Properties and Reactions
Research into the reactions of thiourea derivatives, such as the unexpected Eschenmoser coupling reaction or ring transformations, has enriched the understanding of their chemical behavior (Kammel et al., 2015). These studies provide insights into the mechanistic pathways of thiourea compounds, which can be leveraged to design and synthesize novel compounds with desired properties and activities.
Antimicrobial and Antioxidant Activities
Thiourea derivatives have been explored for their antimicrobial and antioxidant activities. For example, microwave-assisted synthesis of thiazolopyrimidine derivatives revealed compounds with moderate to good antioxidant and antimicrobial activities, suggesting their potential use in developing new therapeutic agents (Youssef & Amin, 2012).
Neuroprotective Properties
Some urea and thiourea derivatives have been evaluated for their antiparkinsonian activity, indicating the potential neuroprotective properties associated with these compounds. This research may contribute to the development of new treatments for neurodegenerative diseases such as Parkinson's (Azam et al., 2009).
Interaction with DNA and Enzymes
Studies have also focused on the interaction of thiourea derivatives with DNA and specific enzymes. For instance, the synthesis and evaluation of a radiolabeled glutaminyl cyclase inhibitor for potential detection of Alzheimer's disease before amyloid β aggregation highlights the diagnostic applications of thiourea compounds (Brooks et al., 2015).
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-4-26-16-7-5-15(6-8-16)24-21(27)22-12-11-18-14(2)23-20-10-9-17(25-3)13-19(18)20/h5-10,13,23H,4,11-12H2,1-3H3,(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFFKARCLKUEBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NCCC2=C(NC3=C2C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-sec-butyl-4-chloro-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2731429.png)
![{1H-Pyrrolo[2,3-b]pyridin-2-yl}boronic acid hydrochloride](/img/structure/B2731432.png)
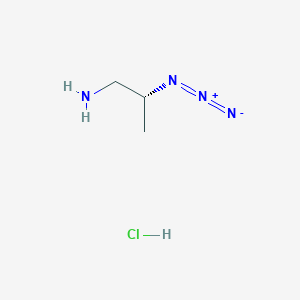
![N-ethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2731434.png)
![(Z)-5-(3-phenoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2731435.png)
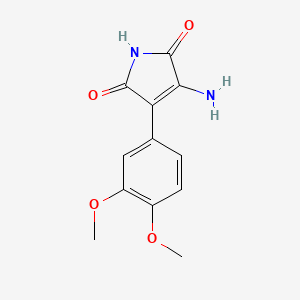
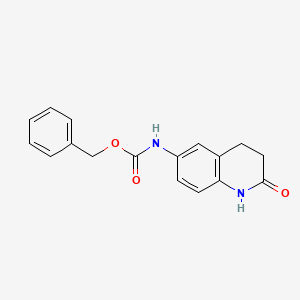
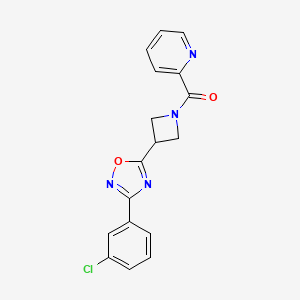
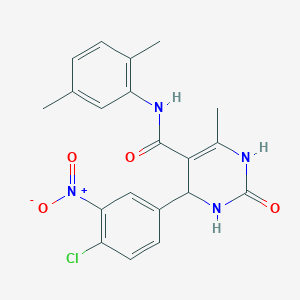
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-methoxybenzamide](/img/structure/B2731442.png)
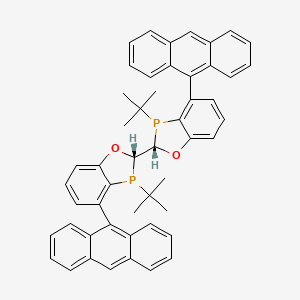
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2731447.png)
![N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl-d7]-octadecanamide](/img/structure/B2731449.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2731450.png)